3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide is a derivative of indole and thiophene . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Based on the known activities of indole and thiophene derivatives, it can be inferred that the compound may interact with its targets to exert its biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a range of pharmacological properties .
Result of Action
Given the known activities of indole and thiophene derivatives, it can be inferred that the compound may have a range of potential effects, depending on its specific targets .
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11-17(12(2)25-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-26-16/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBNUDGAIZDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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